molecular formula C9H11LiO B12609385 lithium;1-ethyl-2-methoxybenzene CAS No. 918131-71-2

lithium;1-ethyl-2-methoxybenzene

Cat. No.: B12609385
CAS No.: 918131-71-2
M. Wt: 142.2 g/mol
InChI Key: OLFOFCSEEHMRTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium;1-ethyl-2-methoxybenzene is an organic compound that combines the properties of lithium with an aromatic ring substituted with an ethyl and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;1-ethyl-2-methoxybenzene can be achieved through several methods. One common approach is the Birch reduction of aromatic rings, where benzene derivatives are reduced using lithium in liquid ammonia in the presence of an alcohol such as ethanol or methanol . This method allows for the selective reduction of aromatic rings to form the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Birch reduction processes. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the final compound.

Chemical Reactions Analysis

Types of Reactions

Lithium;1-ethyl-2-methoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium in liquid ammonia is used for Birch reduction.

    Substitution: Reagents such as halogens and nitrating agents are used under acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of partially hydrogenated aromatic rings.

    Substitution: Formation of ortho and para substituted products.

Scientific Research Applications

Lithium;1-ethyl-2-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of lithium;1-ethyl-2-methoxybenzene involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution, where the methoxy group activates the aromatic ring towards electrophilic attack. This results in the formation of reactive intermediates that can further react to form various products .

Comparison with Similar Compounds

Similar Compounds

    Methoxybenzene (Anisole): Similar structure but lacks the ethyl group.

    Ethylbenzene: Similar structure but lacks the methoxy group.

    Toluene: Similar aromatic ring but with a methyl group instead of methoxy and ethyl groups.

Uniqueness

Lithium;1-ethyl-2-methoxybenzene is unique due to the presence of both ethyl and methoxy groups on the aromatic ring.

Properties

CAS No.

918131-71-2

Molecular Formula

C9H11LiO

Molecular Weight

142.2 g/mol

IUPAC Name

lithium;1-ethyl-2-methoxybenzene

InChI

InChI=1S/C9H11O.Li/c1-3-8-6-4-5-7-9(8)10-2;/h3-7H,1-2H3;/q-1;+1

InChI Key

OLFOFCSEEHMRTA-UHFFFAOYSA-N

Canonical SMILES

[Li+].C[CH-]C1=CC=CC=C1OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.